molecular formula C15H22ClNO2 B190127 (R)-Metolachlor CAS No. 178961-20-1

(R)-Metolachlor

Cat. No. B190127
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-GFCCVEGCSA-N
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Description

This typically involves understanding what the compound is, its uses, and its significance. For example, if “®-Metolachlor” is a pesticide, it would be used to control weeds in agricultural settings.



Synthesis Analysis

This involves understanding how the compound is made. It usually involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This can involve studying the compound under various conditions and with various reagents.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can give clues about how the compound behaves in different environments.


Scientific Research Applications

Comparative Toxicity Studies

  • Racemic and S-Metolachlor Toxicity in Daphnia Magna : The racemic metolachlor, containing both R and S enantiomers, was compared with S-metolachlor for its acute and chronic toxicities to Daphnia magna. The results indicated that rac-metolachlor was significantly more toxic than S-metolachlor to D. magna (Liu, Ye, Zhan, & Liu, 2006).

Environmental and Health Impacts

  • Cancer Incidence in Pesticide Applicators : A study evaluated cancer incidence among pesticide applicators exposed to metolachlor, finding no clear risk for any cancer subtype related to metolachlor exposure. Interestingly, a decreased relative risk was found for prostate cancer in the highest category of lifetime days exposure (Rusiecki et al., 2005).

Cellular and Molecular Effects

  • Effects on Human Liver Cells : Metolachlor exposure in human liver (HepG2) cells showed significant inhibition of cell growth and a decrease in cell division rate at specific concentrations. This suggests that metolachlor may affect the S phase and G2 phase of the cell cycle (Hartnett, Musah, & Dhanwada, 2013).

Comparative Effects on Organisms

  • Toxicity in Silkworms : A comparative study on rac- and S-metolachlor revealed different effects on enzyme activities in the silkworm, Bombyx mori L. It was found that rac-metolachlor is more toxic to silkworms, affecting enzymes and metabolism (Zhan, Liu, Miao, & Liu, 2006).

Teratogenic Potential and Reproductive Effects

  • Toxicity in Pregnant Rats : Metolachlor exposure in pregnant rats indicated signs of general toxicity, late embryonic losses, and congenital anomalies. This highlights the potential risks associated with metolachlor in reproductive health (Vieira et al., 2016).

Potential Cancer Links

  • Cancer Incidence Update in Agricultural Health Study : An update in the Agricultural Health Study suggested a novel finding of an association between metolachlor and liver cancer among pesticide applicators. However, the findings for liver cancer and follicular cell lymphoma warrant further follow-up to differentiate the effects of metolachlor from other factors (Silver et al., 2015).

Sub-lethal Effects on Aquatic Organisms

  • Effects on Zebrafish Swim Bladder : S-metolachlor disrupted transcripts associated with swim bladder formation and morphology in zebrafish, potentially affecting larval activity. This provides insights into the sub-lethal effects of S-metolachlor on aquatic ecosystems (Yang, Ivantsova, Souders, & Martyniuk, 2021).

Interaction with Environmental Factors

  • Effect of Sediments on Metolachlor Toxicity : The study showed that river and wetland sediments have a significant effect on the toxicity of metolachlor, with wetland sediment demonstrating a higher potential to reduce its toxicity (Karuppiah, Liggans, & Gupta, 1997).

Enantioselective Toxicity

  • Oxidative Stress and DNA Damage in Earthworms : Rac- and S-metolachlor showed enantioselective toxicity, with Rac-metolachlor inducing more significant oxidative stress and DNA damage in earthworms, Eisenia fetida, than S-metolachlor (Yang et al., 2023).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as understanding the hazards associated with the compound. Material Safety Data Sheets (MSDS) are often a good source of this information.


Future Directions

This involves understanding the current state of research on the compound and where future research might be headed. This can involve reading recent scientific papers on the compound and identifying trends and unanswered questions in the research.


For a more specific analysis of “®-Metolachlor”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all safety protocols.


properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897437
Record name (R)-Metolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Metolachlor

CAS RN

178961-20-1, 51218-45-2
Record name (R)-Metolachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178961-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolachlor, R-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178961201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Metolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLACHLOR, R-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UCU472ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha,alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
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N-(3,4-dichlorophenyl)-alpha,alpha-dimethylvaleramide
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Synthesis routes and methods II

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha, alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
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alpha-dimethylvaleramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
MA Yun, LIU Wei-Ping, WEN Yue-Zhong - Pedosphere, 2006 - Elsevier
Separation of chiral enantiomers and the dissipation of rac-metolachlor and S-metolachlor in soil were evaluated using achiral high-performance liquid chromatography (HPLC) and …
Number of citations: 59 www.sciencedirect.com
H Liu, W Ye, X Zhan, W Liu - Ecotoxicology and Environmental Safety, 2006 - Elsevier
Racemic product of metolachlor contains two R enantiomers and two S enantiomers. S-metolachlor is now widely used instead of rac-metolachlor because the former is more effective …
Number of citations: 67 www.sciencedirect.com
Q Qu, M Ke, Y Ye, Q Zhang, T Lu, Z Zhang… - Bulletin of Environmental …, 2019 - Springer
The unfounded use of chiral pesticides has caused widespread concern. In this study, the enantioselective effects of S- and racemic (Rac)-metolachlor on the oxidative stress of wheat …
Number of citations: 13 link.springer.com
HJ Liu, MY Xiong, BL Tian - Journal of Environmental Science and …, 2012 - Taylor & Francis
… activity of metolachlor resides in the S-stereoisomers, the use of S-metolachor results in much less of the almost useless (and perhaps harmful to non-target plants) R-metolachlor being …
Number of citations: 14 www.tandfonline.com
Y Ni, F Zhang, S Kokot - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… bound to site I of BSA, while R-metolachlor bound to site II, indicating the importance of … had a higher binding affinity to BSA than R-metolachlor. The obtained spectral data were …
Number of citations: 17 www.sciencedirect.com
J Xie, L Zhang, L Zhao, Q Tang, K Liu, W Liu - Journal of Chromatography A, 2016 - Elsevier
… the highest herbicidal activity, while C*R-metolachlor (αRR and αSR) possessed superior antifungal … enantiomers, C*R-metolachlor has been identified in water [3], [4] and other media. …
Number of citations: 21 www.sciencedirect.com
DD Colasurdo, JG Carreras, SL Laurella - RSC advances, 2023 - pubs.rsc.org
… mesoporous surface, compared with the R-metolachlor, favouring the dispersive interactions … would be carrying out the adsorption experiments with 100% S- and 100% R-metolachlor. …
Number of citations: 5 pubs.rsc.org
AK Kabler, S Chen - Journal of agricultural and food chemistry, 2006 - ACS Publications
An enantioselective method for the separation and quantification of the diastereomer pairs of metolachlor and S-metolachlor in surface and ground waters is presented. Samples are …
Number of citations: 24 pubs.acs.org
C Klein, RJ Schneider, MT Meyer, DS Aga - Chemosphere, 2006 - Elsevier
… The change in ratios were calculated as % Change = R i - R t R i × 100 , where R i is the initial ratio of S/R metolachlor and R t is the ratio of S/R metolachlor on the sampling date. After …
Number of citations: 58 www.sciencedirect.com
J Wang, L Zhang, J Fan, Y Wen - Chemosphere, 2017 - Elsevier
… As it has not yet been separated in this study, Rac-metolachlor (with approximately 50% R-metolachlor and 50% S-metolachlor) and S-metolachlor (Fig. S1) which widely used as …
Number of citations: 10 www.sciencedirect.com

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